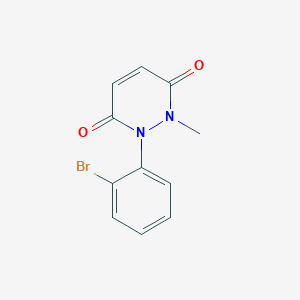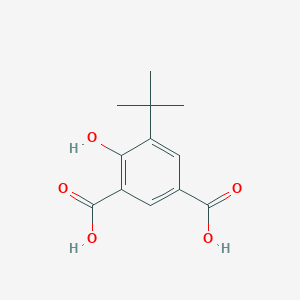
Ethyl (1-phenylcyclooct-4-en-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1-phenylcyclooct-4-en-1-yl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound features a phenyl group attached to a cyclooctene ring, which is further connected to an ethyl acetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-phenylcyclooct-4-en-1-yl)acetate can be achieved through a multi-step process involving the formation of the cyclooctene ring, followed by the introduction of the phenyl group and the esterification with ethyl acetate. One common method involves the Diels-Alder reaction to form the cyclooctene ring, followed by Friedel-Crafts alkylation to introduce the phenyl group. The final step involves esterification using ethyl acetate in the presence of an acid catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (1-phenylcyclooct-4-en-1-yl)acetate undergoes various chemical reactions typical of esters and alkenes. These include:
Reduction: Reduction of the ester can produce the corresponding alcohol.
Oxidation: The alkene moiety can undergo oxidation to form epoxides or diols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for the oxidation of alkenes.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Oxidation: Epoxides or diols.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl (1-phenylcyclooct-4-en-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of ethyl (1-phenylcyclooct-4-en-1-yl)acetate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent . The phenyl group can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring .
Vergleich Mit ähnlichen Verbindungen
Ethyl (1-phenylcyclooct-4-en-1-yl)acetate can be compared with other esters and cyclic compounds:
Ethyl acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Phenylcyclohexane: A similar cyclic compound but with a six-membered ring instead of an eight-membered ring.
Cyclooctene: The parent compound without the phenyl and ester groups.
The uniqueness of this compound lies in its combination of a phenyl group, a cyclooctene ring, and an ester moiety, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
51953-83-4 |
|---|---|
Molekularformel |
C18H24O2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
ethyl 2-(1-phenylcyclooct-4-en-1-yl)acetate |
InChI |
InChI=1S/C18H24O2/c1-2-20-17(19)15-18(16-11-7-6-8-12-16)13-9-4-3-5-10-14-18/h3-4,6-8,11-12H,2,5,9-10,13-15H2,1H3 |
InChI-Schlüssel |
FLQRWSROTUZXIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1(CCCC=CCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate](/img/structure/B14640170.png)
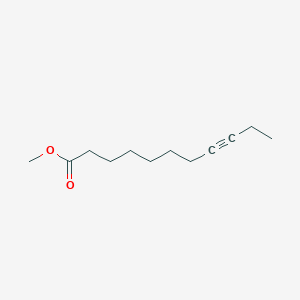
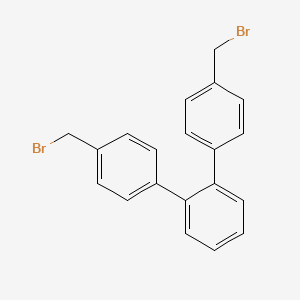
![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
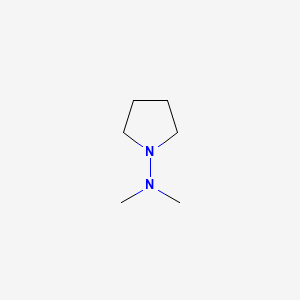
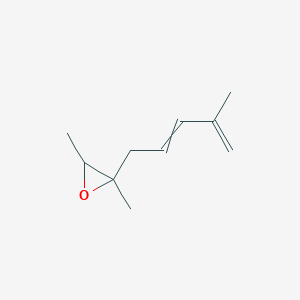
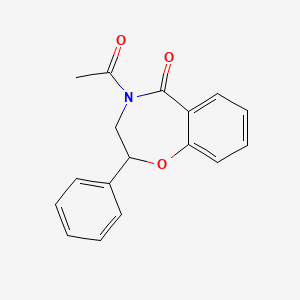
![1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14640220.png)
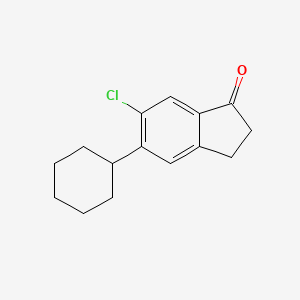
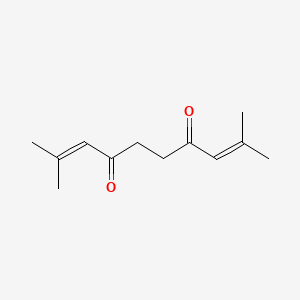
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)
